![molecular formula C13H12FN3 B6272863 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 2044773-62-6](/img/no-structure.png)

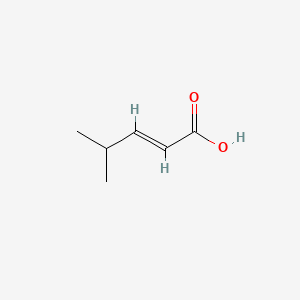

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives has been extensively studied . A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

The reaction of pyridazine derivatives with formamide, formic acid, and triethyl orthoformate can afford the corresponding pyrazolo[3,4-d]pyrimidines .Mécanisme D'action

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Safety and Hazards

The safety data sheet for a similar compound, “3-(4-Fluorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Pyridazine and pyridazinone derivatives have been shown to have numerous practical applications . They are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves the condensation of 4-fluoroaniline with 2-cyanopyridine followed by cyclization and reduction steps.", "Starting Materials": [ "4-fluoroaniline", "2-cyanopyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with 2-cyanopyridine in ethanol in the presence of hydrochloric acid to form 3-(4-fluorophenyl)-2-cyanopyridine.", "Step 2: The intermediate product from step 1 is then cyclized in ethanol in the presence of sodium hydroxide to form 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine.", "Step 3: The final product from step 2 is reduced using sodium borohydride in ethanol to yield 3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine." ] } | |

Numéro CAS |

2044773-62-6 |

Nom du produit |

3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine |

Formule moléculaire |

C13H12FN3 |

Poids moléculaire |

229.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.